molecular formula C10H13BO2 B2914827 4-(Cyclopropylmethyl)phenylboronic acid CAS No. 179251-29-7

4-(Cyclopropylmethyl)phenylboronic acid

Cat. No. B2914827
Key on ui cas rn: 179251-29-7
M. Wt: 176.02
InChI Key: SLNCAWULSVDPOV-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

1-Bromo-4-(cyclopropylmethyl)benzene (2.11 g) was dissolved in anhydrous tetrahydrofuran (20 ml) and cooled to -70° C. under an argon atmosphere. A 1.25M solution of n-butyl lithium in hexane (8.8 ml) was added at such a rate that the temperature did not exceed -65° C. with stirring, which was maintained for a further 30 minutes. Trimethyl borate was added slowly keeping the temperature below -60° C. and the reaction mixture was stirred for a further 1.5 hours at -70° C. After warming to -5° C., the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (50 ml) and the organic phase was separated. The aqueous layer was extacted with ethyl acetate (2×30 ml) and combined organic phases were dried (MgSO4) and evaporated to give 4-(cyclopropylmethyl)phenylboronic acid (1.52 g); 1H NMR (d6 -DMSO): 0.2 (d, 2 H), 0.5 (d, 2 H), 0.9-1.07 (m, 1 H), 2.5 (partly obscured by DMSO), 7.2 (d, 2 H), 7.7 (d, 2 H); mass spectrum (-ve ESP) 175 (M-H)-.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]2[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.[B:17](OC)([O:20]C)[O:18]C>O1CCCC1.CCCCCC>[CH:9]1([CH2:8][C:5]2[CH:6]=[CH:7][C:2]([B:17]([OH:20])[OH:18])=[CH:3][CH:4]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC1CC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.8 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed -65° C.
TEMPERATURE
Type
TEMPERATURE
Details
which was maintained for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the temperature below -60° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 1.5 hours at -70° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After warming to -5° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (50 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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